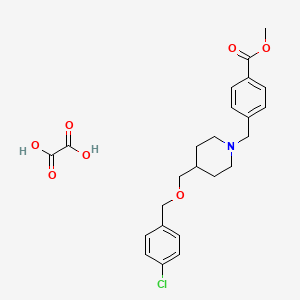![molecular formula C33H35N5O4S B2391352 6-((2-(cyclohexylamino)-2-oxoethyl)thio)-N-(3,4-dimethoxyphenethyl)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide CAS No. 443670-78-8](/img/structure/B2391352.png)
6-((2-(cyclohexylamino)-2-oxoethyl)thio)-N-(3,4-dimethoxyphenethyl)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “6-((2-(cyclohexylamino)-2-oxoethyl)thio)-N-(3,4-dimethoxyphenethyl)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a cyclohexylamino group, a carboxamide group, and a benzo[4,5]imidazo[1,2-c]quinazoline ring .
Scientific Research Applications
Synthesis and Characterization
- Research on polynuclear heterocycles, including imidazoquinazolines, has shown significant progress. For example, Alkhader et al. (1979) synthesized various 6-aminobenzimidazole-5-carboxylic acids, leading to the creation of imidazoquinazolinones through reactions with different agents. These compounds are structurally related to the chemical , highlighting the versatile synthetic routes in this chemical domain (Alkhader, Perera, Sinha, & Smalley, 1979).
Biological Activities and Potential Uses
Antimonoamine-Oxidase and Anticonvulsant Activities : Grigoryan et al. (2017) reported on the synthesis of benzo[h]quinazolines, showing these compounds' potential in antimonoamine-oxidase and anticonvulsant activities. This suggests that related imidazoquinazoline compounds might also exhibit similar biological activities, warranting further investigation (Grigoryan, Markosyan, Paronikyan, & Sukasyan, 2017).
Antibacterial and Antioxidant Properties : Palkar et al. (2017) synthesized compounds that included benzothiazolyl and quinazolinone derivatives, demonstrating notable antibacterial and antioxidant properties. These findings imply that similar structures, like the chemical , could be explored for their efficacy in antibacterial and antioxidant applications (Palkar et al., 2017).
Anticancer Potential : Deady et al. (2003) found that carboxamide derivatives of benzo[b][1,6]naphthyridines, which share structural similarities with imidazoquinazolines, exhibited potent anticancer properties. This suggests the potential for related compounds to be explored as anticancer agents (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
properties
IUPAC Name |
6-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzimidazolo[1,2-c]quinazoline-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35N5O4S/c1-41-28-15-12-21(18-29(28)42-2)16-17-34-32(40)22-13-14-24-26(19-22)37-33(38-27-11-7-6-10-25(27)36-31(24)38)43-20-30(39)35-23-8-4-3-5-9-23/h6-7,10-15,18-19,23H,3-5,8-9,16-17,20H2,1-2H3,(H,34,40)(H,35,39) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWUJJARXRDBGIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)C4=NC5=CC=CC=C5N4C(=N3)SCC(=O)NC6CCCCC6)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H35N5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-((2-(cyclohexylamino)-2-oxoethyl)thio)-N-(3,4-dimethoxyphenethyl)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-ethyl 2-(6-sulfamoyl-2-((3,4,5-triethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2391269.png)





![9-isopropyl-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2391281.png)
![8-(2,4-dimethoxyphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2391282.png)
![7,7-Difluorospiro[3.5]nonan-3-one](/img/structure/B2391283.png)

![N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2391286.png)


![2-[(5-bromothiophen-2-yl)formamido]-N-(cyanomethyl)-N-propylacetamide](/img/structure/B2391292.png)